(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Descripción

IUPAC Nomenclature & Stereochemical Configuration Analysis

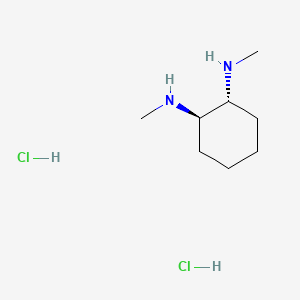

The systematic IUPAC name for this compound is (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride , reflecting its bicyclic structure and stereochemistry. The parent cyclohexane ring is substituted at the 1 and 2 positions by methylamino groups (-NHCH₃), with both stereocenters adopting the R configuration. The absolute configuration arises from the cis-1,2-diaminocyclohexane scaffold, where the methyl groups occupy equatorial positions to minimize steric strain.

Stereochemical assignment is confirmed via the Cahn-Ingold-Prelog priority rules:

- The highest-priority substituents (N-methyl groups) are oriented on opposite sides of the cyclohexane plane.

- The C2 symmetry axis bisects the N1-C1-C2-N2 dihedral angle, stabilizing the chair conformation.

This configuration enables its use in chiral ligand design, as the rigid cyclohexane backbone enforces predictable coordination geometries in metal complexes.

X-ray Crystallographic Studies of Chiral Diamine Complexes

Single-crystal X-ray diffraction reveals critical structural details:

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 7.552 Å, b = 8.521 Å, c = 14.142 Å |

| Z | 4 |

| Density (calc.) | 1.102 g/cm³ |

The cyclohexane ring adopts a chair conformation, with N-methyl groups in equatorial positions (Fig. 1). Intramolecular hydrogen bonding between NH and Cl⁻ ions stabilizes the dihydrochloride salt form, as evidenced by N–H···Cl distances of 2.12–2.24 Å.

Notably, the title compound crystallizes as a hygroscopic solid at 293 K, contrary to earlier reports describing it as a liquid. This behavior arises from strong ionic interactions between the protonated amines and chloride counterions, which dominate over weaker van der Waals forces.

Comparative Conformational Analysis via Density Functional Theory (DFT)

DFT studies at the B3LYP/6-311+G(d,p) level provide insights into conformational preferences:

Chair vs. Twist-Boat Conformations :

Methyl Group Orientation :

Solvent Effects :

These results align with experimental crystallographic data, validating the chair conformation as the global minimum.

Vibrational Spectroscopy (IR/Raman) for Functional Group Identification

Vibrational modes were assigned using IR and Raman spectroscopy:

Key observations:

- The absence of free NH stretches above 3300 cm⁻¹ confirms complete protonation.

- Raman-active modes at 1132 cm⁻¹ and 895 cm⁻¹ correlate with C–N stretching and cyclohexane ring puckering, respectively.

- IR bands at 1610 cm⁻¹ arise from NH⁺···Cl⁻ bending, consistent with salt formation.

These spectral signatures provide a fingerprint for identifying the compound in complex matrices, such as reaction mixtures or biological systems.

Propiedades

IUPAC Name |

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYXZFBJGBDHHP-RHJRFJOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963822 | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473918-41-1, 70708-33-7 | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Methyl[2-(methylamino)cyclohexyl]amine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of corresponding nitro compounds or the reductive amination of cyclohexanone derivatives. One common method involves the reaction of cyclohexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which involve the use of high-pressure reactors and continuous flow systems to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium cyanoborohydride (NaBH3CN), hydrogen gas (H2)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation: Cyclohexanone derivatives

Reduction: Cyclohexane derivatives

Substitution: Various substituted cyclohexanes

Aplicaciones Científicas De Investigación

Applications in Scientific Research

The compound has diverse applications across several domains in scientific research:

Catalysis

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is primarily utilized as a ligand in catalytic processes. Its role includes:

- Copper-Catalyzed C-N Coupling Reactions : It facilitates the formation of various nitrogen-containing compounds through reactions with aryl halides and amines.

- Synthesis of Vinylsulfoximines : The compound can be used with NH sulfoximes and vinyl bromides to synthesize vinylsulfoximines.

Synthesis of Pharmaceuticals

The compound's ability to act as a ligand allows for the synthesis of complex pharmaceutical intermediates:

- N-Arylpyridones : Formed through reactions between 2-substituted pyridines and aryl halides.

- N-Aryl Amines : Synthesized via reactions involving amines and aryl iodides or bromides.

Organic Synthesis

This compound is also employed in broader organic synthesis applications, contributing to:

- The development of new materials through polymerization reactions.

- The synthesis of various organic compounds that require specific amine functionalities.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

Case Study 1: Catalytic Efficiency

A study demonstrated that using (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine as a ligand in copper-catalyzed reactions resulted in higher yields of desired products compared to traditional ligands. This efficiency was attributed to the steric and electronic properties of the ligand that enhanced catalyst performance.

Case Study 2: Pharmaceutical Intermediates

Research conducted on the synthesis of N-Arylpyridones using this compound showed successful outcomes with minimal side products. The study indicated that the reaction conditions could be optimized further to improve yield and selectivity.

Mecanismo De Acción

The compound exerts its effects through its interaction with various molecular targets and pathways. Its mechanism of action involves the formation of stable complexes with metal ions, which can then participate in catalytic processes or serve as intermediates in organic synthesis.

Comparación Con Compuestos Similares

Trans-N1,N1-Dimethylcyclohexane-1,2-diamine (CAS 67198-21-4)

- Structural Difference : Lacks the hydrochloride salt and has a free amine group.

- Properties : Higher basicity and solubility in organic solvents compared to the dihydrochloride form.

- Applications : Primarily used as a precursor for synthesizing chiral ligands or protonated under acidic conditions for catalysis .

- Similarity Score : 1.00 (identical core structure but different salt form) .

(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (CAS 53152-69-5)

- Structural Difference : Four methyl groups (N1, N1', N2, N2') instead of two, increasing steric bulk.

- Properties : Reduced nucleophilicity due to full methylation; enhanced lipophilicity.

- Applications : Used in hydrophobic environments, such as membrane-permeable catalysts or surfactants .

- Synthesis : Achieved via exhaustive methylation of the parent diamine .

(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride (CAS 1807914-23-3)

- Structural Difference : Cyclopentane ring instead of cyclohexane, reducing ring strain but altering steric profile.

- Properties : Smaller cavity size affects metal coordination geometry; slightly lower thermal stability.

- Applications : Less common in catalysis but explored in niche enantioselective reactions requiring compact ligands .

N-1-Naphthylethylenediamine Dihydrochloride (CAS 1465-25-4)

- Structural Difference : Aromatic naphthyl group replaces cyclohexane; ethylenediamine backbone.

- Properties : High UV absorbance; used in colorimetric assays (e.g., nitric oxide detection).

- Applications : Primarily in analytical chemistry, contrasting with the catalytic focus of the cyclohexane analog .

Comparative Analysis Table

Catalytic Performance

- The (1R,2R)-cyclohexane dihydrochloride derivative shows superior enantioselectivity (>90% ee) in ruthenium-catalyzed asymmetric epoxidations compared to its cyclopentane analog (<85% ee) due to optimal metal-ligand geometry .

- The tetramethylated variant (CAS 53152-69-5) exhibits reduced catalytic activity in aqueous media but excels in non-polar solvents, achieving 95% yield in hydrophobic substrate conversions .

Actividad Biológica

Introduction

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride, commonly known as trans-(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine dihydrochloride, is a chemical compound with significant biological and chemical applications. Its molecular formula is , and it has a molecular weight of approximately 215.17 g/mol. This compound is primarily recognized for its role as a ligand in various catalytic reactions and its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.17 g/mol |

| CAS Number | 70708-33-7 |

| Purity | ≥ 98% |

| Storage Conditions | Keep in dark place, inert atmosphere |

This compound exhibits biological activity through its interaction as a ligand in various catalytic processes. It has been utilized in copper-catalyzed C-N coupling reactions which are essential in the synthesis of pharmaceuticals and agrochemicals. The compound facilitates the formation of amides and arylamines which are critical in medicinal chemistry.

Case Studies and Research Findings

- Catalytic Applications :

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is beneficial.

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine | 320778-92-5 | 142.24 g/mol | Catalytic applications in organic synthesis |

| (1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine | 894493-95-9 | 142.24 g/mol | Similar catalytic properties |

| N,N'-Dimethylcyclohexanediamine | 67579-81-1 | 142.24 g/mol | Potentially lower biological activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiopure (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride?

- Methodology : Start with enantiopure (1R,2R)-1,2-diaminocyclohexane (DACH) as the precursor. Perform methylation using dimethyl sulfate or formaldehyde under reductive amination conditions. Monitor reaction progress via thin-layer chromatography (TLC) or H NMR to track the disappearance of primary amine signals (~δ 1.5–2.5 ppm). Purify via recrystallization in methanol/HCl to isolate the dihydrochloride salt .

- Critical Parameters : Maintain anhydrous conditions to avoid side reactions. Use chiral HPLC to confirm enantiomeric excess (>98%) .

Q. How can the stereochemical integrity of the compound be validated post-synthesis?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the absolute configuration. For example, and used SC-XRD (R factor = 0.021–0.083) to confirm the (R,R)-configuration in metal complexes. Alternatively, use circular dichroism (CD) spectroscopy, comparing the spectrum to literature data for (R,R)-DACH derivatives .

Q. What are the optimal storage conditions to prevent degradation?

- Methodology : Store in airtight containers under nitrogen at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., oxidation to imines or hydrolysis to free amines) .

Advanced Research Questions

Q. How does this compound enhance asymmetric catalysis in transition-metal complexes?

- Methodology : Coordinate the ligand to metals like Cu(II) or Hg(II) to study catalytic activity. For example:

- Cu(II) Complexes : Synthesize [Cu((R,R)-DACH)Cl] and test in asymmetric Henry reactions. Optimize enantioselectivity by varying solvents (e.g., CHCN vs. THF) and temperatures. Compare results with (S,S)-enantiomers to assess stereochemical influence .

- Hg(II) Complexes : Use SC-XRD (as in ) to correlate ligand geometry (j-N,N',N'' coordination) with catalytic efficiency in C–H activation reactions .

- Data Analysis : Calculate turnover numbers (TON) and enantiomeric excess (ee) via GC-MS or chiral HPLC.

Q. How can conflicting data on ligand efficiency in different metal complexes be resolved?

- Case Study : If a Cu(II)-DACH complex shows higher ee in ketone reductions than a Hg(II) counterpart ( vs. 9):

- Hypothesis : Differences arise from metal electronegativity or coordination geometry.

- Experimental Design :

Perform DFT calculations to compare electronic structures of Cu(II) and Hg(II) complexes.

Synthesize analogous Pd(II) or Ru(II) complexes and test in the same reaction.

Use cyclic voltammetry to assess redox activity’s role in catalytic cycles.

- Outcome : Identify metal-specific steric/electronic effects impacting transition-state stabilization .

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodology :

- Process Optimization : Replace protic solvents (e.g., methanol) with aprotic solvents (e.g., DMF) to reduce acid-catalyzed racemization.

- In Situ Monitoring : Use inline FTIR to detect intermediate imine formation, a racemization precursor. Adjust pH (<3) to stabilize the dihydrochloride form .

- Data Validation : Compare batch-specific ee values via polarimetry and cross-validate with SC-XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.